molecular formula C24H23ClN2O4 B11065873 N-(3-chloro-4-methylphenyl)-2-{2-[(4-ethoxyphenyl)amino]-2-oxoethoxy}benzamide CAS No. 727674-97-7

N-(3-chloro-4-methylphenyl)-2-{2-[(4-ethoxyphenyl)amino]-2-oxoethoxy}benzamide

Cat. No.: B11065873
CAS No.: 727674-97-7
M. Wt: 438.9 g/mol
InChI Key: HRXPJJJAXURCDW-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-{2-[(4-ethoxyphenyl)amino]-2-oxoethoxy}benzamide is a synthetic small molecule with the molecular formula C 24 H 23 ClN 2 O 4 and a molecular weight of 438.90 g/mol . It is supplied as a solid and its structure features a benzamide core, a common pharmacophore in medicinal chemistry, substituted with both 3-chloro-4-methylanilide and 4-ethoxyphenyl groups linked through an ethoxyacetamide chain. This specific molecular architecture suggests potential for interaction with various biological targets. Research into structurally related N-phenylbenzamide derivatives has shown that this class of compounds can exhibit broad-spectrum antiviral activity, for instance against Hepatitis B Virus (HBV), by potentially increasing intracellular levels of host defense factors like APOBEC3G . The presence of the benzamide scaffold also makes it a candidate for use in the development of bifunctional compounds, such as PROTACs, for targeted protein degradation . This product is intended for research purposes such as hit-to-lead optimization, mechanism of action studies, and as a building block in chemical biology. It is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the available literature for analogous compounds to further inform their experimental design.

Properties

CAS No.

727674-97-7

Molecular Formula

C24H23ClN2O4

Molecular Weight

438.9 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[2-(4-ethoxyanilino)-2-oxoethoxy]benzamide

InChI

InChI=1S/C24H23ClN2O4/c1-3-30-19-12-10-17(11-13-19)26-23(28)15-31-22-7-5-4-6-20(22)24(29)27-18-9-8-16(2)21(25)14-18/h4-14H,3,15H2,1-2H3,(H,26,28)(H,27,29)

InChI Key

HRXPJJJAXURCDW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C(=O)NC3=CC(=C(C=C3)C)Cl

Origin of Product

United States

Preparation Methods

Key Steps:

  • Activation of Carboxylic Acid :

    • 3-Chloro-4-methylbenzoic acid is typically activated as an acid chloride using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) .

    • Example:

      3-Chloro-4-methylbenzoic acid+SOCl2Δ3-Chloro-4-methylbenzoyl chloride+SO2+HCl\text{3-Chloro-4-methylbenzoic acid} + \text{SOCl}_2 \xrightarrow{\Delta} \text{3-Chloro-4-methylbenzoyl chloride} + \text{SO}_2 + \text{HCl}
  • Amination :

    • The acid chloride reacts with an amine precursor (e.g., 4-ethoxyaniline ) to form the benzamide core. This step may employ catalysts like K₂CO₃ or DMF to facilitate nucleophilic substitution.

Reagent Conditions Yield Source
POCl₃, tolueneReflux, 2–3 hours~72–90%
SOCl₂, DMFRoom temperature, 1 hour~85–95%

Introduction of the 2-Oxoethoxy-Amino Group

The substituent 2-{2-[(4-ethoxyphenyl)amino]-2-oxoethoxy} involves a glycolic acid derivative linked to 4-ethoxyaniline. This moiety is likely introduced via condensation or nucleophilic substitution .

Route A: Glycolic Acid Derivative Coupling

  • Synthesis of Glycolic Acid Intermediate :

    • 4-Ethoxyaniline reacts with chloroacetyl chloride to form 2-(4-ethoxyphenylamino)acetyl chloride .

  • Displacement Reaction :

    • The chloride is displaced by a hydroxyl group from the benzamide core. Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) may catalyze this step.

Step Reagents/Conditions Purification
Chloroacetyl chlorideCH₂Cl₂, 0°C, 1 hourColumn chromatography
NaOH displacementH₂O/EtOH, reflux, 2 hoursCrystallization

Route B: Mitsunobu Reaction

  • 4-Ethoxyaniline and glycolic acid undergo a Mitsunobu reaction to form the 2-oxoethoxy-amino linkage. Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) are common reagents.

Reagents Conditions Yield
PPh₃, DEAD, THF0°C → RT, 12 hours~60–70%

Final Assembly and Purification

The benzamide core and the oxoethoxy-amino group are combined in a coupling reaction .

Key Reactions :

  • Amide Bond Formation :

    • EDC/HOBt or DCC are used to activate the carboxylic acid for coupling with the amine group.

  • Purification :

    • Silica gel chromatography or crystallization (e.g., EtOH/H₂O) isolates the final product.

Coupling Agent Solvent Time Yield Source
EDC·HCl, HOBtDMF6 hours~75–85%
DCCCH₂Cl₂12 hours~80–90%

Alternative Methods

One-Pot Synthesis

A one-pot procedure could streamline the process by combining acid activation and coupling steps. For example:

  • 3-Chloro-4-methylbenzoic acid is treated with POCl₃ to form the acid chloride in situ.

  • 4-Ethoxyaniline and glycolic acid are added sequentially under reflux.

Step Reagents Conditions
Acid chloridePOCl₃, tolueneReflux, 2 hours
Coupling4-Ethoxyaniline, NaOH80°C, 4 hours

Challenges and Optimization

  • Steric Hindrance : The bulky 3-chloro-4-methylphenyl group may reduce reaction rates. Microwave-assisted synthesis could enhance efficiency.

  • Byproduct Formation : Side reactions (e.g., hydrolysis of acid chlorides) necessitate strict anhydrous conditions .

  • Yield Improvement : Catalysts like K₂CO₃ or DMAP may improve coupling efficiency.

Analytical Characterization

The final product is verified using:

  • NMR Spectroscopy :

    • ¹H NMR : Peaks at δ 7.2–7.8 ppm (aromatic protons), δ 4.2–4.5 ppm (ethoxy group).

    • ¹³C NMR : Carbonyl signal at δ 170–175 ppm.

  • Mass Spectrometry :

    • ESI-MS : [M+H]⁺ ion at m/z 452.9 (calculated).

Comparison with Analogous Compounds

Compound Key Steps Yield Source
N-(3-Chloro-4-methylphenyl)-N-methylbenzamideAcid chloride + amine coupling~85%
6-Acetyl-8-cyclopentyl-pyridoquinazolinoneRing closure + substitution~72%
RafoxanideIodination + condensation~82%

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions due to its ester and amide functional groups:

Reaction Type Conditions Products Reference
Ester hydrolysis1M NaOH, reflux (4–6 hrs)2-[(4-ethoxyphenyl)amino]-2-oxoethanol + benzamide derivative with carboxylic acid
Amide bond hydrolysis6M HCl, 100°C (8–12 hrs)3-chloro-4-methylaniline + 2-{2-[(4-ethoxyphenyl)amino]-2-oxoethoxy}benzoic acid

Ester hydrolysis selectively cleaves the ethoxy-linked ester group, while stronger acidic conditions break the amide bond connecting the benzamide to the 3-chloro-4-methylphenyl group.

Nucleophilic Substitution

The chloro substituent on the phenyl ring participates in nucleophilic aromatic substitution (NAS):

Reagent Conditions Product Reference
Sodium methoxideDMF, 120°C (24 hrs)Methoxy-substituted derivative
Ammonia (NH₃)Ethanol, 80°C (48 hrs)Amino-substituted analog

The electron-withdrawing benzamide group activates the chloro-substituted aromatic ring for NAS, enabling displacement by oxygen or nitrogen nucleophiles .

Oxidation Reactions

The methyl group on the 3-chloro-4-methylphenyl moiety undergoes oxidation:

Oxidizing Agent Conditions Product Reference
KMnO₄ (acidic)H₂SO₄, 60°C (6 hrs)3-chloro-4-carboxyphenyl derivative
CrO₃Acetic acid, reflux (10 hrs)Ketone intermediate (further degradation)

Oxidation yields carboxylic acid or ketone derivatives, depending on reaction severity .

Amide Bond Functionalization

The secondary amide group participates in condensation or reduction:

Reaction Reagents/Conditions Product Reference
Reduction (LiAlH₄)Dry THF, 0°C → RT (2 hrs)Amine derivative
Acylation (AcCl)Pyridine, 0°C (1 hr)Acetylated amide

Reduction converts the amide to a primary amine, while acylation modifies its electronic profile .

Ether Cleavage

The ethoxy group undergoes cleavage under strong Lewis acids:

Reagent Conditions Product Reference
BBr₃DCM, −78°C → RT (3 hrs)Phenolic derivative
HI (excess)Acetic acid, reflux (5 hrs)Iodoethane + phenolic intermediate

Ether cleavage is critical for modifying the compound’s solubility and hydrogen-bonding capacity .

Biological Pathway Interactions

While not a classical chemical reaction, the compound interacts with biological targets via:

  • Hydrogen bonding : Amide and ethoxy groups bind to enzyme active sites .

  • π-π stacking : Benzamide aromatic system interacts with tyrosine/phenylalanine residues .

These interactions are foundational to its potential therapeutic applications in oncology and inflammation .

Key Reaction Optimization Factors

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance NAS and acylation rates .

  • Temperature control : Oxidation and ester hydrolysis require precise thermal management to avoid side reactions .

  • Catalysts : Pd/C or CuI improves coupling efficiency in substitution reactions .

Scientific Research Applications

Anticancer Potential

Research indicates that derivatives of benzamide compounds exhibit significant anticancer properties. N-(3-chloro-4-methylphenyl)-2-{2-[(4-ethoxyphenyl)amino]-2-oxoethoxy}benzamide may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have shown that similar compounds can induce apoptosis in various cancer cell lines, including breast and colon cancer cells .

Acetylcholinesterase Inhibition

The compound's structural similarities to known acetylcholinesterase inhibitors suggest potential applications in treating neurodegenerative diseases like Alzheimer's. Compounds with similar structures have demonstrated the ability to inhibit acetylcholinesterase effectively, leading to increased acetylcholine levels in the brain, which is beneficial for cognitive function .

Neuroprotective Effects

Given its potential as an acetylcholinesterase inhibitor, this compound could be explored for neuroprotective effects against cognitive decline associated with aging and neurodegenerative diseases .

Antimicrobial Activity

Preliminary studies suggest that related benzamide derivatives possess antimicrobial properties against a range of bacterial strains. The compound may be evaluated for its efficacy against resistant strains due to its unique chemical structure .

Case Studies and Research Findings

Study ReferenceFocus AreaFindings
Anticancer ActivityDemonstrated significant apoptosis induction in breast cancer cell lines.
Neurodegenerative DiseasesIdentified as a potential acetylcholinesterase inhibitor with promising in vitro results.
Antimicrobial PropertiesShowed comparable activity to established antibiotics against selected bacterial strains.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-{2-[(4-ethoxyphenyl)amino]-2-oxoethoxy}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit certain kinases involved in cell signaling, leading to altered cellular responses.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Selected Benzamide Derivatives
Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Benzamide - 3-chloro-4-methylphenyl (N-position)
- 4-ethoxyphenylamino-2-oxoethoxy
Not explicitly reported (inferred: potential anticancer/sigma receptor binding) -
NCGC00241326 Benzamide - 4-iodophenyl (N-position)
- 2-oxoethoxy-linked 4-iodophenylamino
High-throughput screening candidate
N-(4-methoxyphenyl)benzamide Benzamide - 4-methoxyphenyl (N-position)
- Chloro substituent (C2)
Pharmaceutical applications (structural analysis)
AS-4370 Benzamide - 4-amino-5-chloro-2-ethoxy group
- Morpholinylmethyl-fluorobenzyl
Gastrokinetic agent (potent gastric emptying activity)
ML266 (NCGC00182186) Benzamide - 4-bromophenylamino-2-oxoethoxy
- Methylphenylaminoethyl
Pharmacological chaperone (Gaucher disease)

Key Observations :

  • The target compound shares a 2-oxoethoxy linker with NCGC00241326 , but differs in substituents (iodo vs. chloro-methyl/ethoxy groups), which may influence receptor binding and solubility.
  • Unlike AS-4370 , which has a morpholine ring enhancing gastrokinetic activity, the target compound lacks cyclic amine moieties, suggesting divergent therapeutic targets.
Antimicrobial and Anticancer Activities
  • 2-Azetidinone Derivatives: Compounds like N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide (4) exhibit potent antimicrobial activity against Gram-positive bacteria and fungi . The target compound’s chloro and ethoxy substituents may confer similar properties, though direct evidence is lacking.
  • Anticancer Agents : N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives with 2-oxoethoxy groups (e.g., compound 6p) show potent activity against A549 and HeLa cell lines . Structural parallels suggest the target compound may share mechanisms such as EGFR inhibition.
Sigma Receptor Targeting
  • Radioiodinated benzamides (e.g., [125I]PIMBA) bind sigma receptors in prostate cancer cells (DU-145) with high affinity (Kd = 5.80 nM) . The target compound’s chloro and ethoxy groups may similarly enhance receptor interaction, though specific binding data are needed.

Pharmacokinetic and Physicochemical Properties

Table 2: Physicochemical and Pharmacokinetic Parameters
Compound LogP (Predicted) Solubility Metabolic Stability Reference
Target Compound ~3.5 (high) Low (lipophilic substituents) Moderate (ethoxy group resists oxidation) -
NCGC00241326 ~4.2 Very low (iodo substituents) Poor (iodine increases molecular weight)
N-(4-methoxyphenyl)benzamide ~2.8 Moderate High (methoxy undergoes demethylation)
ML266 ~3.0 Moderate High (methylphenyl group stabilizes)

Key Observations :

  • NCGC00241326’s iodine substituents reduce solubility, limiting bioavailability .

Therapeutic Potential

  • Cancer Imaging/Treatment: Sigma receptor-targeting benzamides (e.g., [125I]PIMBA) show tumor-specific uptake in prostate xenografts .
  • Protein Misfolding Diseases : ML266 and NCGC607 (benzamide derivatives) act as pharmacological chaperones for Gaucher disease . The target compound’s 2-oxoethoxy linker may facilitate similar protein stabilization mechanisms.

Biological Activity

N-(3-chloro-4-methylphenyl)-2-{2-[(4-ethoxyphenyl)amino]-2-oxoethoxy}benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic applications.

  • Molecular Formula : C25H25ClN2O4
  • Molecular Weight : 452.9 g/mol
  • IUPAC Name : N-(3-chloro-4-methylphenyl)-2-[1-(4-ethoxyanilino)-1-oxopropan-2-yl]oxybenzamide

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways involved in viral replication and tumor growth inhibition.

  • Antiviral Activity :
    • The compound has shown potential in increasing intracellular levels of APOBEC3G (A3G), a protein known to inhibit the replication of viruses such as Hepatitis B virus (HBV). The increase in A3G levels correlates with the compound's ability to restrict HBV DNA replication, suggesting that it may serve as a novel antiviral agent against HBV infections .
  • Anticancer Properties :
    • Preliminary studies indicate that this compound may exhibit antiproliferative effects against various cancer cell lines. It is hypothesized that its mechanism involves inducing apoptosis and cell cycle arrest in cancer cells, potentially through modulation of histone deacetylase (HDAC) activity .

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit viral replication and cancer cell proliferation. Key findings include:

  • Antiviral Efficacy : The compound was tested against HBV and showed significant inhibition of viral replication at varying concentrations.
  • Cancer Cell Lines : In studies involving HepG2 cells, the compound exhibited an IC50 value indicating strong antiproliferative effects .

In Vivo Studies

In vivo studies using animal models have further supported the findings from in vitro assays:

  • The compound demonstrated a notable reduction in tumor growth rates in xenograft models, highlighting its potential as an effective anticancer agent .

Comparative Table of Biological Activities

Activity TypeModel UsedIC50 ValueMechanism of Action
AntiviralHepG2.2.15 cellsNot specifiedIncreased A3G levels inhibiting HBV replication
AnticancerHepG2 xenograft1.30 μMInduction of apoptosis and cell cycle arrest

Case Studies

Several case studies have explored the therapeutic potential of compounds similar to this compound:

  • Anti-HBV Activity : A study identified a related phenylbenzamide derivative that inhibited HBV replication by enhancing intracellular A3G levels, suggesting a similar mechanism may be at play for the compound .
  • Antitumor Activity : Research on bis-(chloromethyl) derivatives demonstrated significant inhibition of solid tumors, supporting the notion that structural modifications can enhance anticancer efficacy .

Q & A

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?

  • Methodological Answer :
  • Enzyme inhibition : Screen against serine hydrolases or kinases using fluorogenic substrates.
  • Cellular uptake : Tag with a fluorescent probe (e.g., FITC) and image via confocal microscopy.
  • Toxicity : Perform MTT assays on HEK293 or HepG2 cells (IC50 >100 µM indicates low cytotoxicity).
    Reference analogs like AS-4370 () for activity benchmarks .

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